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Compound of Interest

Compound Name:
5-Methylcyclocytidine

hydrochloride

Cat. No.: B1424917 Get Quote

CAS Number: 51391-96-9

Molecular Formula: C₁₀H₁₄ClN₃O₄

Molecular Weight: 275.69 g/mol

This technical guide provides a comprehensive overview of 5-Methylcyclocytidine
hydrochloride, a synthetic nucleoside analog with potential applications in antiviral and

anticancer research. Drawing upon available data for the compound and its structural relatives,

this document outlines its physicochemical properties, plausible mechanisms of action, and

relevant experimental protocols for its investigation.

Physicochemical Properties and Synthesis
5-Methylcyclocytidine hydrochloride is a purine nucleoside analog.[1][2] It is recognized as

an intermediate in the synthesis of 1-β-D-Arabinofuranosyl-5-methylcytosine, a compound with

potential antiviral properties. While detailed synthetic protocols for 5-Methylcyclocytidine
hydrochloride are not extensively published in readily available literature, its structural

similarity to other cyclocytidine analogs suggests that its synthesis likely involves the cyclization

of a corresponding 5-methylcytidine precursor.

Table 1: Physicochemical Properties of 5-Methylcyclocytidine Hydrochloride
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Property Value Source

CAS Number 51391-96-9 [3]

Molecular Formula C₁₀H₁₄ClN₃O₄ [3]

Molecular Weight 275.69 g/mol [3]

Synonyms

CMC.HCl, 5-

Methylcyclocytidine

hydrochlorine

[3]

IUPAC Name

(2R,3R,3aS,9aR)-2-

(hydroxymethyl)-6-imino-7-

methyl-2,3,3a,9a-tetrahydro-

6H-furo[2',3':4,5]oxazolo[3,2-

a]pyrimidin-3-ol hydrochloride

[3]

Presumed Mechanism of Action
As a nucleoside analog, 5-Methylcyclocytidine hydrochloride is anticipated to exert its

biological effects by interfering with nucleic acid metabolism.[1][2][4] The general mechanisms

for this class of compounds involve the inhibition of DNA and RNA synthesis and the induction

of apoptosis.[1][2]

Inhibition of Nucleic Acid Synthesis
It is hypothesized that 5-Methylcyclocytidine hydrochloride, after cellular uptake and

intracellular phosphorylation to its triphosphate form, acts as a competitive inhibitor of DNA

and/or RNA polymerases. This incorporation can lead to chain termination during nucleic acid

replication, thereby halting the proliferation of rapidly dividing cells, such as cancer cells or

virus-infected cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Methylcyclocytidine-hydrochlorine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methylcyclocytidine-hydrochlorine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methylcyclocytidine-hydrochlorine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methylcyclocytidine-hydrochlorine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methylcyclocytidine-hydrochlorine
https://www.benchchem.com/product/b1424917?utm_src=pdf-body
https://www.medchemexpress.com/5-methylcyclocytidine-hydrochloride.html?locale=ko-KR
https://www.medchemexpress.com/5-methylcyclocytidine-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/25495470/
https://www.medchemexpress.com/5-methylcyclocytidine-hydrochloride.html?locale=ko-KR
https://www.medchemexpress.com/5-methylcyclocytidine-hydrochloride.html
https://www.benchchem.com/product/b1424917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Environment

5-Methylcyclocytidine
hydrochloride

5-MCC-Triphosphate
(Active Form)

Phosphorylation

DNA/RNA Polymerase

Competitive
Inhibition

Growing DNA/RNA
Strand

Incorporation

Chain Termination

Click to download full resolution via product page

Caption: Proposed mechanism of nucleic acid synthesis inhibition.

Induction of Apoptosis
Nucleoside analogs are known to induce programmed cell death, or apoptosis, in cancer cells.

This can be triggered by the cellular stress caused by the inhibition of DNA replication. The

accumulation of DNA damage can activate intrinsic apoptotic pathways, leading to the

activation of caspases and subsequent cell death.
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Caption: Inferred intrinsic apoptosis signaling pathway.
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Experimental Protocols
While specific experimental data for 5-Methylcyclocytidine hydrochloride is scarce, the

following protocols are standard for evaluating the antiviral and anticancer activities of novel

nucleoside analogs.

In Vitro Antiviral Activity Assay
Objective: To determine the concentration of 5-Methylcyclocytidine hydrochloride that

inhibits viral replication by 50% (EC₅₀).

Methodology:

Cell Culture: Plate susceptible host cells in 96-well plates and grow to confluence.

Viral Infection: Infect the cells with the virus of interest at a predetermined multiplicity of

infection (MOI).

Compound Treatment: Immediately after infection, add serial dilutions of 5-
Methylcyclocytidine hydrochloride to the wells. Include a no-drug control and a known

antiviral as a positive control.

Incubation: Incubate the plates for a period appropriate for the viral replication cycle.

Quantification of Viral Replication: Measure the extent of viral replication using a suitable

method, such as:

Plaque Reduction Assay: For cytopathic viruses, stain the cell monolayer and count the

number of plaques.

Quantitative PCR (qPCR): Quantify viral nucleic acid from the cell supernatant or cell

lysate.

Enzyme-Linked Immunosorbent Assay (ELISA): Detect viral antigens.

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral inhibition against

the log of the compound concentration and fitting the data to a dose-response curve.
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Caption: Workflow for in vitro antiviral activity assay.

In Vitro Anticancer Activity Assay (MTT Assay)
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Objective: To determine the concentration of 5-Methylcyclocytidine hydrochloride that

reduces cell viability by 50% (IC₅₀).

Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 5-Methylcyclocytidine
hydrochloride for 24, 48, or 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around

570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC₅₀ value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by 5-Methylcyclocytidine hydrochloride.

Methodology:

Cell Treatment: Treat cancer cells with 5-Methylcyclocytidine hydrochloride at its IC₅₀

concentration for a predetermined time.

Cell Harvesting: Collect both adherent and floating cells.

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated

Annexin V and Propidium Iodide (PI).
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Flow Cytometry: Analyze the stained cells using a flow cytometer.

Annexin V-positive, PI-negative cells are in early apoptosis.

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of

apoptosis induction.

Pharmacokinetics and Toxicology
Specific pharmacokinetic and toxicological data for 5-Methylcyclocytidine hydrochloride are

not readily available in the public domain. However, based on the behavior of other cytidine

analogs, several key aspects can be anticipated.

Table 2: Predicted Pharmacokinetic and Toxicological Profile (Inferred from Related

Compounds)
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Parameter Predicted Characteristic Rationale/Considerations

Absorption Variable oral bioavailability.

Many nucleoside analogs are

subject to first-pass

metabolism by enzymes such

as cytidine deaminase in the

gut and liver.[4][5]

Distribution
Likely to distribute to rapidly

dividing tissues.

The mechanism of action

targets proliferating cells.

Metabolism

Intracellular phosphorylation is

required for activation.

Susceptible to deamination by

cytidine deaminase.[4]

This is a common metabolic

pathway for cytidine analogs.

[4]

Excretion

Likely renal excretion of the

parent compound and its

metabolites.

This is a common route of

elimination for small, water-

soluble molecules.

Toxicity

Potential for

myelosuppression,

gastrointestinal toxicity, and

other side effects associated

with chemotherapy.

These are common toxicities

for compounds that inhibit DNA

synthesis in rapidly dividing

cells.

Future Research Directions
Due to the limited publicly available data, further investigation into the biological activities of 5-
Methylcyclocytidine hydrochloride is warranted. Key areas for future research include:

Broad-spectrum Antiviral Screening: Evaluation against a wide range of DNA and RNA

viruses to identify potential therapeutic applications.

Anticancer Efficacy Studies: In vitro screening against a panel of cancer cell lines followed by

in vivo studies in animal models.

Mechanism of Action Studies: Detailed investigation of its effects on specific viral or cellular

polymerases, as well as its impact on cell cycle progression and apoptotic pathways.
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Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies to determine its

ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to establish a

safety profile.

Prodrug Development: Design and synthesis of prodrugs to improve oral bioavailability and

targeted delivery.

In conclusion, 5-Methylcyclocytidine hydrochloride represents a nucleoside analog with

unexplored therapeutic potential. The information and protocols provided in this guide offer a

framework for researchers to initiate and advance the investigation of this compound's

biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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